

# An In-depth Technical Guide to the Discovery and Development of SPR741

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Compound of Interest		
Compound Name:	SPR41	
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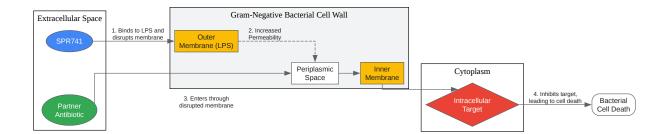
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of SPR741, a novel potentiator agent developed by Spero Therapeutics. SPR741 is a derivative of polymyxin B designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to its parent compound. Its primary function is to disrupt the outer membrane of Gram-negative bacteria, thereby increasing the permeability and enabling co-administered antibiotics to reach their intracellular targets.

#### **Mechanism of Action**

SPR741 acts as an antibiotic adjuvant by permeabilizing the outer membrane of Gramnegative bacteria.[1][2][3] As a cationic peptide derived from polymyxin B, SPR741 interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane, causing significant disorder and disruption.[4][5][6] This perturbation increases the permeability of the outer membrane, allowing antibiotics that are normally ineffective against Gram-negative bacteria to enter the cell and exert their antimicrobial effects.[3][4] Atomic force microscopy studies have visualized this mechanism, showing that SPR741 causes the surface of E. coli to undulate, indicating substantial outer membrane disorganization.[6] Unlike polymyxin B, SPR741 has been chemically optimized to reduce its positive charge and lacks the highly lipophilic fatty acid side chain, which are structural features associated with clinical nephrotoxicity.[1][2][5] This modification results in a compound with minimal direct antibacterial activity but a retained ability to potentiate a wide range of antibiotics.[6][7]





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Mechanism of action of SPR741 as a potentiator.

## **Preclinical Development**

A summary of the key preclinical studies evaluating the efficacy and safety of SPR741 is presented below.

### **In Vitro Efficacy Data**



Partner Antibiotic	Bacterial Species	Key Findings	Reference
Rifampin	Acinetobacter baumannii (XDR)	8-fold reduction in rifampin MIC with 2.0 μg/mL SPR741 (FIC of 0.14, indicating synergy).	[1]
Azithromycin	Enterobacteriaceae (MDR)	Significant potentiation of azithromycin activity.	[8]
Erythromycin & Clarithromycin	Klebsiella pneumoniae (XDR & PDR)	Triple combination reduced bacterial count by 2.88 Log10 CFU/mL at 6 hours. Also effective against biofilms and persister cells.	[5]
Various	E. coli, K. pneumoniae, A. baumannii	Potentiated a range of antibiotics including azithromycin, aztreonam, clarithromycin, fusidic acid, meropenem, mupirocin, rifampicin, telithromycin, and retapamulin.	[4]

# **In Vivo Efficacy Data**



Animal Model	Infection	Treatment Regimen	Key Findings	Reference
Murine Pulmonary	A. baumannii (XDR)	60 mg/kg SPR741 BID + 5.0 mg/kg rifampin BID	90% survival rate compared to 50% with rifampin alone. 6.0 log10 CFU/g reduction in bacterial burden compared to vehicle control.	[1]
Neutropenic Murine Thigh	Enterobacteriace ae (MDR)	SPR741 + Azithromycin	Average reduction in bacterial burden of -0.53 ± 0.82 log10 CFU/thigh for isolates with AZM MICs of ≤16 mg/liter.	[8]
Neutropenic Murine Thigh	K. pneumoniae	30 mg/kg SPR741 + 30 mg/kg Erythromycin + 40 mg/kg Clarithromycin	4.52 Log10 CFU/thigh reduction in bacterial load compared to vehicle group.	[5]

# **Preclinical Safety Data**



Animal Model	Dosing	Key Findings	Reference
Rat	30 mg/kg/day	Low degree of kidney toxicity at the highest dose tested.	[4]
Cynomolgus Monkey	>60 mg/kg/day	No-observed-adverse- effect-level (NOAEL) established.	[1][2]

# **Clinical Development**

SPR741 has undergone a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

Phase 1 Clinical Trial (NCT03022175) Summary

Parameter	Details	Reference
Study Design	Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.	[7][9]
Population	96 healthy adult volunteers.	[7]
Single Ascending Dose (SAD)	Single intravenous doses from 5 mg to 800 mg.	[9]
Multiple Ascending Dose (MAD)	Doses from 50 mg to 600 mg every 8 hours for 14 days.	[7][9]
Safety and Tolerability	Generally well tolerated at doses up to 1,800 mg/day.	[9][10]

### **Pharmacokinetic Data from Phase 1 Trial**

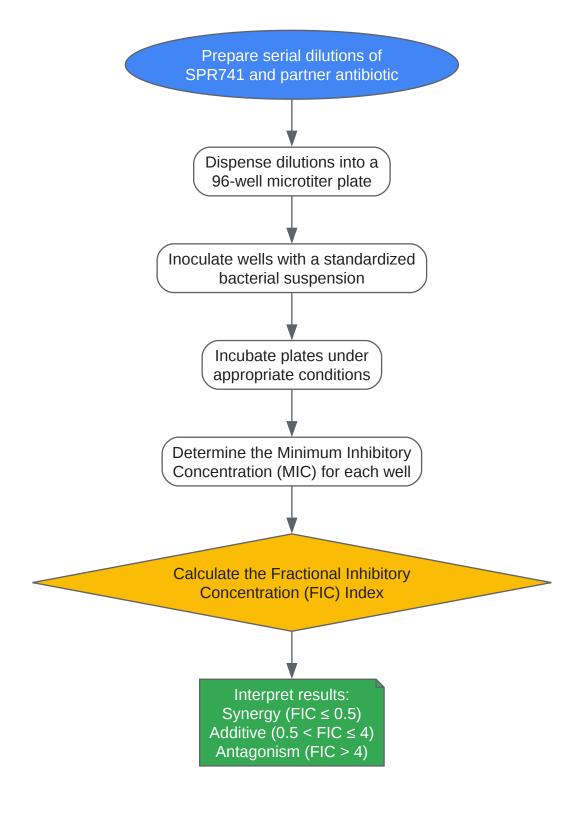


Parameter	Single Ascending Dose (SAD)	Multiple Ascending Dose (MAD)	Reference
Cmax and AUC	Dose-linear and proportional increase with doses from 5 mg to 800 mg.	No evidence of accumulation after 14 days of dosing up to 400 mg.	[9][11]
Half-life (t½)	2.0 to 3.8 hours.	2.2 hours on day 1 and up to 14.0 hours on day 14.	[9][11]
Urinary Excretion	>50% of the dose excreted in the urine in the first 4 hours for doses of 100 to 800 mg.	57.9% to 69.4% of the dose excreted from 0 to 8 hours on day 1.	[9][10]
Drug-Drug Interaction	The pharmacokinetic profile of SPR741 and partner antibiotics (piperacillintazobactam, ceftazidime, and aztreonam) was unchanged with coadministration.	N/A	[9]

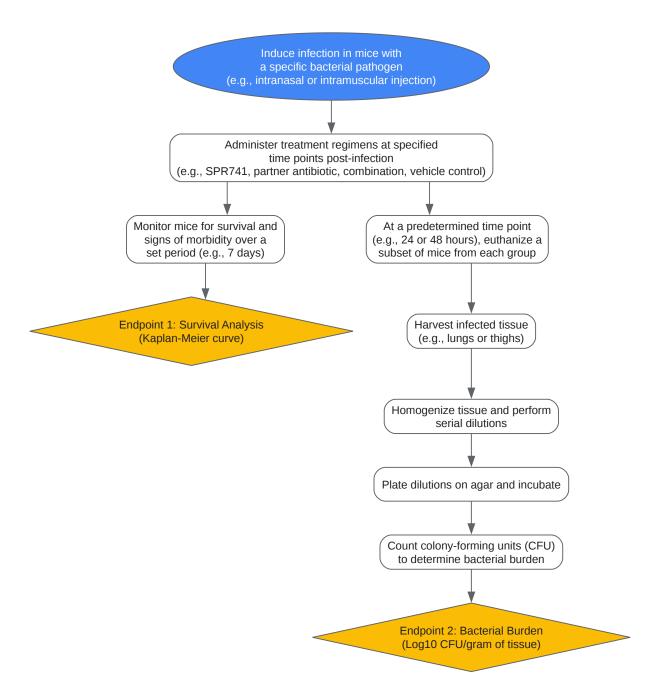
# **Experimental Protocols**In Vitro Synergy Testing: Checkerboard Method

A standard checkerboard assay is utilized to determine the fractional inhibitory concentration (FIC) index and assess for synergistic activity between SPR741 and a partner antibiotic.

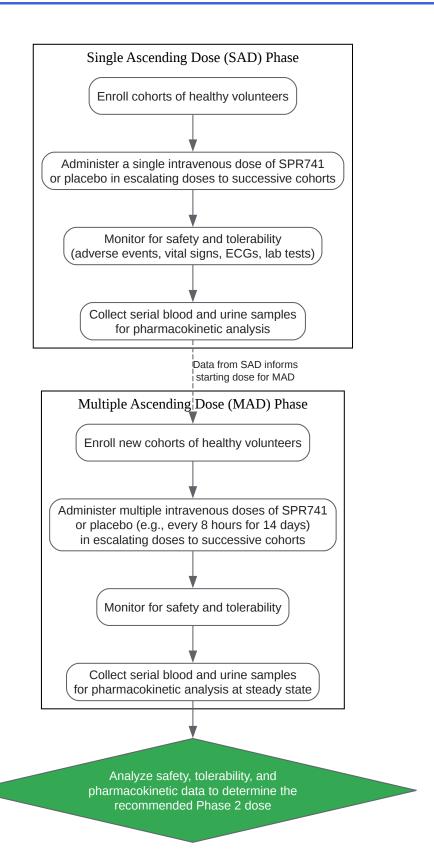












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